![molecular formula C17H16N2O4 B3826618 4-(4-Methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione](/img/structure/B3826618.png)
4-(4-Methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-8-methyl-4,8-diazatricyclo[52202,6]undec-10-ene-3,5,9-trione is a complex organic compound known for its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione typically involves a multi-step process. One common method starts with the reaction of enantiomeric ®-( )-α-phellandrene with pyrrole-2,5-dione . This reaction forms a tricyclic imide, which is then subjected to further reactions with hydrazine and various isocyanates or isothiocyanates to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antiviral agent.
Materials Science: Its unique tricyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound has been evaluated for its cytotoxicity and anti-HIV-1 activity in MT-4 cells.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis . The compound may also interact with viral enzymes, inhibiting their function and preventing viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but lacks the methoxyphenyl and methyl groups.
Thiourea Derivatives: These compounds have similar biological activities and are used in various pharmacological applications.
Uniqueness
4-(4-Methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione stands out due to its specific functional groups, which enhance its biological activity and stability. Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-18-12-8-7-11(15(18)20)13-14(12)17(22)19(16(13)21)9-3-5-10(23-2)6-4-9/h3-8,11-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQPYEDQLSQDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C=CC(C1=O)C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylphenoxy)-N'-[4-(pentyloxy)benzylidene]acetohydrazide](/img/structure/B3826535.png)
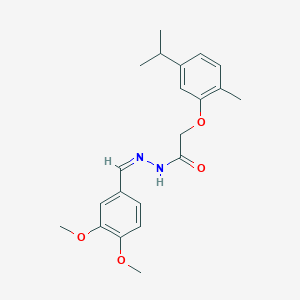
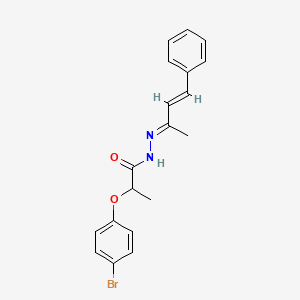
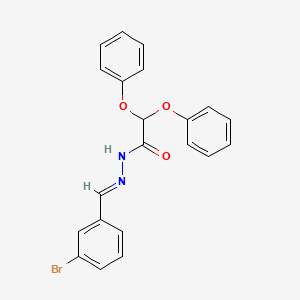
![N-(2,4-dichlorophenyl)tricyclo[5.2.1.04,8]decane-4-carboxamide](/img/structure/B3826559.png)
![tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3826567.png)
![tetrahydro-2-furanylmethyl 6-[(1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3826570.png)
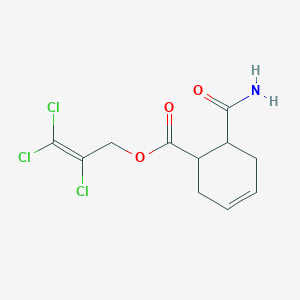
![3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B3826577.png)
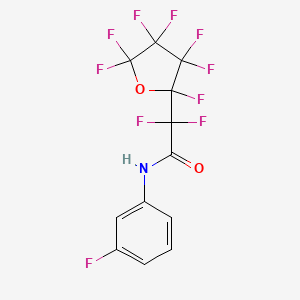
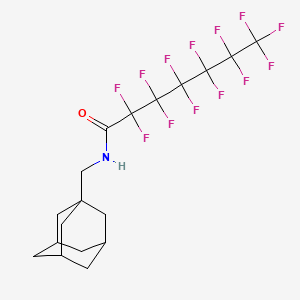
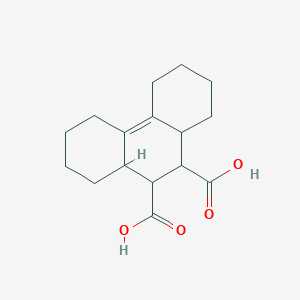
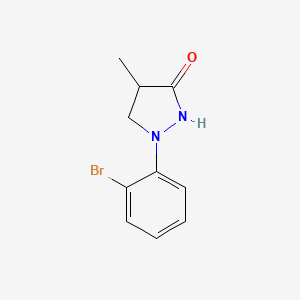
![Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid](/img/structure/B3826622.png)
